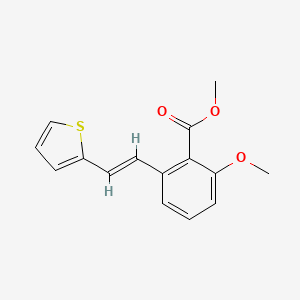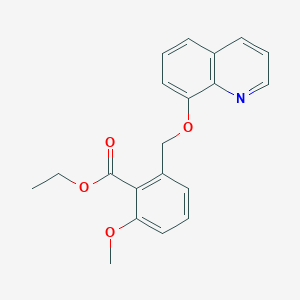![molecular formula C19H25N3O3 B6339379 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-73-0](/img/structure/B6339379.png)
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring as a key component . The 1,2,4-triazole ring is a stable structure and difficult to cleave . It can act as an isostere of amide, ester, and carboxylic acid .Chemical Reactions Analysis
1,2,4-Triazoles, including the compound , are known for their antimicrobial properties . They have been used in the development of new antibacterial agents, especially in the face of growing microbial resistance .Aplicaciones Científicas De Investigación
Microwave-Promoted Synthesis and Biological Activity
A study detailed the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing a method that could potentially be applied to the synthesis of our compound of interest. The research aimed at evaluating the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds, suggesting that similar structures might exhibit biological activities worthy of further investigation (Özil, Bodur, Ülker, & Kahveci, 2015).
Synthesis and Psychotropic Activity
Another study explored the synthesis of a compound using a Grignard reagent, indicating a synthetic route that might be relevant for creating complex triazole derivatives. While the study focused on psychotropic activity, the synthetic methodologies could be applicable to a broad range of compounds, including the one , to explore their potential uses in various fields of research (Григорян, Тарзян, Маркосян, Пароникян, & Сукасян, 2011).
Synthesis of Cyclic Dipeptidyl Ureas
Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, which could potentially relate to the synthesis or modification of the compound . This study underscores the versatility of triazole derivatives in synthesizing new classes of compounds with potentially unique properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Synthesis and Antimicrobial Activities
A paper on the synthesis of new 1,2,4-triazole derivatives assessed for their antimicrobial activities provides an example of how such compounds could be evaluated for biological properties. The methods and results could inform similar research on our compound, suggesting a pathway for assessing its potential antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Gram-Scale Laboratory Synthesis
A study on the gram-scale synthesis of a high-affinity BET bromodomain ligand, which is structurally complex, demonstrates the feasibility of large-scale synthesis of intricate compounds. This research could offer valuable insights into techniques for synthesizing and scaling up the production of our compound of interest for research purposes (Khan, Marsh, Felix, Kemmitt, Baud, Ciulli, & Spencer, 2017).
Direcciones Futuras
The 1,2,4-triazole ring, a key component of this compound, is a subject of ongoing research due to its significant antibacterial activity . Future research will likely continue to explore the potential of 1,2,4-triazole and its derivatives in the development of new antibacterial agents . This compound, with its complex structure, may also serve as a valuable starting point for the design and development of more selective and potent molecules .
Propiedades
IUPAC Name |
methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRILZLVRSGKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)
![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)
![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)
![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)